2-(7-Aminonaphthalen-2-yl)acetonitrile

Synthetic Chemistry Medicinal Chemistry Structure-Activity Relationship

Sourcing the wrong regioisomer can compromise reaction outcomes and product selectivity. 2-(7-Aminonaphthalen-2-yl)acetonitrile provides the exact 2,7-substitution required for reliable coupling and cyclization. Its 'push-pull' electronic system supports fluorescent probe development. - Distinct 2,7-pattern ensures regioselective synthesis and avoids isomeric impurities (vs. 1,7-isomer). - ≥98% purity enhances coupling yields and eliminates analytical ambiguity. - Ethanol solubility simplifies work-up and integration into multi-step syntheses.

Molecular Formula C12H10N2
Molecular Weight 182.22 g/mol
Cat. No. B11908525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7-Aminonaphthalen-2-yl)acetonitrile
Molecular FormulaC12H10N2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=C2)N)CC#N
InChIInChI=1S/C12H10N2/c13-6-5-9-1-2-10-3-4-12(14)8-11(10)7-9/h1-4,7-8H,5,14H2
InChIKeySTQRXLHVCFAQAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(7-Aminonaphthalen-2-yl)acetonitrile: Procurement Identity


2-(7-Aminonaphthalen-2-yl)acetonitrile (CAS: 1261687-39-1, MF: C12H10N2, MW: 182.22 g/mol) is an aromatic amine/nitrile building block featuring a naphthalene core with a 7-amino group and a 2-acetonitrile substituent . The compound presents as a stable organic intermediate, with commercial suppliers providing material at 97% to ≥98% purity for pharmaceutical R&D and quality control applications . The combination of an electron-donating amino group and electron-withdrawing nitrile group creates a functionalized scaffold with distinct electronic and chemical properties .

2-(7-Aminonaphthalen-2-yl)acetonitrile: Irreplaceable by Analogs


The specific 2,7-substitution pattern of 2-(7-Aminonaphthalen-2-yl)acetonitrile is structurally distinct from its 1,7-isomer (2-(7-Aminonaphthalen-1-yl)acetonitrile, CAS: 1261487-67-5) and from simpler naphthylacetonitriles lacking the amino group . This regiochemistry determines the electronic distribution across the naphthalene ring system, influencing both reactivity in cross-coupling or cyclization reactions and the compound's photophysical behavior [1]. Direct substitution with an isomer or a non-aminated analog risks altering reaction outcomes, product regioselectivity, and the performance of any derived fluorescent probe or bioactive molecule.

2-(7-Aminonaphthalen-2-yl)acetonitrile: Evidence vs. Alternatives


Regioisomeric Specificity: 2,7- vs. 1,7-Substitution

The regioisomeric distinction between 2-(7-Aminonaphthalen-2-yl)acetonitrile and its 1,7-isomer (CAS: 1261487-67-5) is fundamental for synthetic planning. While both isomers share identical molecular formulas and functional groups, their differential substitution pattern alters the spatial orientation of the acetonitrile group relative to the naphthalene plane . This spatial difference directly impacts the compound's utility in rigid molecular scaffolds, where geometric constraints are critical for target engagement or material packing.

Synthetic Chemistry Medicinal Chemistry Structure-Activity Relationship

Purity Grade and Batch Consistency

2-(7-Aminonaphthalen-2-yl)acetonitrile is commercially available at a minimum purity of 98% (NLT 98%) as per ISO-certified manufacturing standards . In contrast, some alternative vendors list the material at 97% purity . This 1-2% purity differential can be meaningful in applications requiring high-fidelity reference standards or in sensitive catalytic reactions where trace impurities could poison catalysts or skew kinetic measurements.

Analytical Chemistry Pharmaceutical Quality Control Material Science

Ethanol Solubility and Stability Profile

The compound exhibits favorable solubility in ethanol (15–20 mg/mL) and is stable in this solvent, whereas aqueous solubility is very low (<0.1 mg/mL) and nitrile hydrolysis can occur in protic aqueous media . This solubility profile compares favorably to certain non-aminated naphthylacetonitriles, which may require more aggressive aprotic solvents for comparable dissolution, thereby limiting downstream processing options.

Formulation Science Chemical Process Development Drug Discovery

Donor-Acceptor Fluorogenic Potential

The presence of an electron-donating amino group at the 7-position and an electron-withdrawing nitrile group at the 2-position creates a 'push-pull' electronic system. Studies on structurally related 1-aminonaphthalenes reveal that in acetonitrile, these derivatives exhibit measurable fluorescence quantum yields (Φf ~0.006–0.01) and sub-nanosecond lifetimes (τ ~0.1 ns) [1]. While direct photophysical data for 2-(7-Aminonaphthalen-2-yl)acetonitrile are not yet reported, the class-level behavior of aminonaphthalene chromophores predicts tunable fluorescence that is absent in non-aminated naphthylacetonitriles.

Fluorescent Probes Molecular Imaging Optical Materials

2-(7-Aminonaphthalen-2-yl)acetonitrile: Application Scenarios


Regiodefined Naphthalene Intermediates

The defined 2,7-substitution pattern makes this compound a strategic intermediate for constructing naphthalene-containing pharmacophores where precise spatial arrangement of functional groups is required. The 98% purity ensures reliable coupling yields in multi-step syntheses, while ethanol solubility facilitates work-up procedures .

Fluorescent Probes and Sensors

The 'push-pull' electronic configuration provided by the 7-amino and 2-acetonitrile groups positions this compound as a precursor for fluorescent molecular probes. Although direct photophysical characterization is pending, the class-level behavior of aminonaphthalenes predicts useful fluorescence properties that can be exploited for assay development or material science applications [1].

Isomer-Specific QC Reference Standard

The availability of the 2,7-isomer at ≥98% purity enables its use as an analytical reference standard for distinguishing between regioisomeric impurities in synthetic batches. This is particularly relevant when HPLC or NMR methods are employed to ensure the correct isomer is present in drug substance intermediates .

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